molecular formula C14H16N4O3 B2754393 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid CAS No. 1239751-32-6

1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid

Cat. No.: B2754393
CAS No.: 1239751-32-6
M. Wt: 288.307
InChI Key: HGHSAXRQPRRILF-UHFFFAOYSA-N
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Description

1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid (CAS 1239751-32-6) is a high-purity chemical reagent intended for research and development applications. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery . The 1,2,4-oxadiazole ring is valued for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups, which can enhance metabolic stability and modulate the physicochemical properties of lead compounds . Derivatives of 1,2,4-oxadiazole exhibit a broad and promising spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects, making them attractive scaffolds for the development of novel therapeutic agents . The integration of this heterocycle with a pyridine-piperidine-carboxylic acid framework presents a versatile building block for pharmaceutical research, particularly in the design and synthesis of new molecular entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-16-13(21-17-9)10-4-5-12(15-7-10)18-6-2-3-11(8-18)14(19)20/h4-5,7,11H,2-3,6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHSAXRQPRRILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate nitrile oxides with hydrazides under acidic or basic conditions.

    Attachment to the pyridine ring: The oxadiazole derivative is then coupled with a pyridine ring, often through a palladium-catalyzed cross-coupling reaction.

    Formation of the piperidine ring: The pyridine-oxadiazole intermediate is then reacted with a piperidine derivative, which can be synthesized via hydrogenation of pyridine or through other cyclization methods.

    Introduction of the carboxylic acid group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride for nucleophilic substitution.

Major Products: The major products from these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound, such as esters, amides, or halogenated compounds.

Scientific Research Applications

1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Research Implications

  • Drug Development : The target compound’s balance of solubility and stability makes it a candidate for further optimization as a kinase inhibitor or GPCR modulator.
  • Safety Considerations : Its irritation hazards necessitate stringent handling protocols compared to safer analogs like .
  • Structural Insights : Substituent variations (e.g., isopropyl in vs. methyl in the target) highlight the importance of steric tuning for target selectivity.

Biological Activity

1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid is a complex organic compound notable for its potential biological applications. It incorporates functional groups that may contribute to various pharmacological properties. This article reviews its biological activity, focusing on its anticancer potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid is C13H11N5O3C_{13}H_{11}N_5O_3 with a molecular weight of 285.26 g/mol. The compound features a piperidine ring substituted with a pyridine and an oxadiazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . In particular, derivatives containing the oxadiazole ring have shown significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study on related compounds, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives, demonstrated that these compounds act as tubulin inhibitors , which is crucial for disrupting cancer cell proliferation. The most potent derivative in this study exhibited an IC50 value of 120 nM against DU-145 prostate cancer cells .

Table 1: Antiproliferative Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
12aDU-145120Tubulin inhibition
2Various300Colchicine site binding
13Leukemia150Mitotic arrest

The biological activity of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid is likely due to several mechanisms:

  • Tubulin Inhibition : Compounds with oxadiazole groups have been shown to bind to tubulin at the colchicine site, leading to mitotic arrest in cancer cells.
  • Polypharmacology : The ability to interact with multiple targets enhances the therapeutic profile of such compounds, making them suitable for rational drug design aimed at complex diseases like cancer .

Pharmacological Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer types. For instance, compounds derived from the same structural framework have shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells.

In Vitro Assays

Research has indicated that these compounds can significantly reduce cell viability in treated cultures compared to untreated controls. The following table summarizes some findings from recent pharmacological studies:

Table 2: Pharmacological Evaluation of Related Compounds

CompoundTarget Cancer Type% Cell Viability (100 μM)Apoptosis Induction
12aProstate25%Yes
4-(oxadiazol)Leukemia30%Yes
Analog XBreast40%No

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring followed by coupling with the pyridine-piperidine-carboxylic acid backbone. Critical parameters include:

  • Temperature control : Optimal cyclization of the oxadiazole ring occurs at 80–100°C under reflux conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability during coupling reactions .
  • Catalysts : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation improves efficiency . Key Step : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological workflows include:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to monitor impurities (<2%) .
  • NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of the oxadiazole ring and piperidine substitution patterns (e.g., δ 8.5–9.0 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 357.16) .

Q. What pharmacological targets are hypothesized based on structural motifs?

The compound’s 1,2,4-oxadiazole and piperidine-carboxylic acid moieties suggest:

  • Kinase inhibition : Analogous structures show affinity for PI3K/AKT pathways .
  • GPCR modulation : Piperidine derivatives often target adenosine or dopamine receptors .
  • Antimicrobial activity : Oxadiazole rings disrupt bacterial membrane synthesis .

Advanced Research Questions

Q. How can computational chemistry optimize the synthetic pathway?

ICReDD methodologies () integrate:

  • Quantum mechanical calculations : Predict transition states for oxadiazole cyclization (e.g., DFT at B3LYP/6-31G* level).
  • Reaction path screening : Identifies optimal solvents/catalysts via machine learning (e.g., DMSO outperforms THF in coupling steps).
  • Feedback loops : Experimental yields inform iterative refinement of computational models.

Q. How to resolve contradictions in biological activity data across assays?

Case Study : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM for kinase inhibition):

  • Assay validation : Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Buffer conditions : Adjust pH (6.5–7.4) to mimic physiological environments, as carboxylate protonation affects binding .
  • Control compounds : Use structural analogs (Table 1) to isolate activity contributions of specific moieties .

Table 1: Structural Analogs and Activity Profiles

CompoundKey ModificationObserved Activity
5-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acidPyridine substitutionReduced kinase affinity
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acidPhenyl groupEnhanced antimicrobial
Target compoundPiperidine-carboxylic acidDual kinase/microbial

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Salt formation : Convert the carboxylic acid to sodium/potassium salts (solubility ↑ 5–10×) .
  • Prodrug approaches : Esterify the carboxylate (e.g., ethyl ester) for transient lipophilicity .
  • Co-solvent systems : Use PEG-400/water mixtures (≤20% organic) for in vitro assays .

Q. How to conduct SAR studies using structural analogs?

Methodology :

  • Core retention : Maintain the oxadiazole-pyridine scaffold; modify piperidine substituents (e.g., methyl vs. ethyl groups) .
  • Bioisosteric replacement : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole to assess ring stability .
  • 3D-QSAR modeling : Align analogs in silico to map electrostatic/hydrophobic interactions with target proteins .

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